molecular formula C20H24O4 B1434840 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid CAS No. 80699-76-9

3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid

Cat. No.: B1434840
CAS No.: 80699-76-9
M. Wt: 328.4 g/mol
InChI Key: GTLUJLFMGRNZFU-OUERMZRPSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for steroid nomenclature, resulting in the official designation 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid. The complete systematic name, incorporating full stereochemical descriptors, is (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid. This nomenclature precisely describes the molecular architecture, including the specific positioning of functional groups and the three-dimensional arrangement of atoms within the steroid framework.

The molecular formula C20H24O4 reflects the presence of twenty carbon atoms, twenty-four hydrogen atoms, and four oxygen atoms, yielding a molecular weight of 328.4 grams per mole. The structural representation reveals a characteristic steroid backbone consisting of four fused rings designated as the cyclopenta[a]phenanthrene system. The compound features two ketone functional groups located at positions 3 and 11 of the steroid nucleus, indicated by the "dioxo" designation in the name. Additionally, a carboxylic acid group is positioned at the 17-position, contributing to the compound's chemical reactivity and biological properties.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is O=C(O)C@@HC@(C)[C@]1([H])[C@]3([H])CCC4=CC(C=C[C@]4(C)[C@@]3([H])C2=O)=O. This notation provides a complete description of the molecular connectivity and stereochemical configuration in a text-based format. The presence of conjugated double bonds in the A-ring system, specifically the 1,4-diene functionality, contributes significantly to the compound's chemical stability and spectroscopic properties.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for this compound is 80699-76-9, providing a unique identifier for this compound in chemical databases and literature. This registry number serves as an unambiguous reference point for researchers and enables precise identification across different chemical information systems. The compound has been assigned multiple alternative designations that reflect various aspects of its chemical structure and nomenclature conventions.

Designation Type Chemical Name Reference Source
Primary International Union of Pure and Applied Chemistry Name This compound
Complete Stereochemical Name (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid
Alternative Systematic Name (17β)-3,11-Dioxoandrosta-1,4-diene-17-carboxylic Acid
Chemical Abstracts Service Index Name Androsta-1,4-diene-17-carboxylic acid, 3,11-dioxo-, (17β)- (9CI)
Commercial Designation Progesterone Impurity 21

The designation as "Progesterone Impurity 21" indicates the compound's significance in pharmaceutical quality control and analytical chemistry. This classification suggests that the compound may arise as a synthetic byproduct or degradation product during the manufacture or storage of progesterone-related pharmaceutical preparations. The systematic tracking of such impurities is essential for ensuring drug quality and safety in pharmaceutical development.

Alternative nomenclature systems occasionally employ different stereochemical descriptors or positional numbering conventions. The designation (17β)-3,11-Dioxoandrosta-1,4-diene-17-carboxylic Acid specifically emphasizes the beta configuration at the 17-position, highlighting the spatial orientation of the carboxylic acid substituent. This stereochemical designation is particularly important for understanding the compound's three-dimensional structure and its interactions with biological systems.

Stereochemical Configuration and Chiral Centers

The stereochemical configuration of this compound encompasses multiple chiral centers that determine the compound's three-dimensional structure and biological activity. The complete stereochemical description (8S,9S,10R,13S,14S,17S) identifies six distinct chiral centers within the steroid framework, each contributing to the overall spatial arrangement of the molecule. The assignment of absolute configuration follows the Cahn-Ingold-Prelog priority rules, which provide a systematic method for describing the three-dimensional arrangement of substituents around each chiral center.

The stereochemical analysis reveals that positions 8, 9, 13, 14, and 17 adopt the S configuration, while position 10 exhibits the R configuration. This specific pattern of stereochemical assignments is characteristic of naturally occurring steroids and reflects the biosynthetic pathways through which such compounds are typically generated. The stereochemical configuration at position 17 is particularly significant, as it determines the spatial orientation of the carboxylic acid functional group and influences the compound's interaction with biological targets.

Chiral Center Position Absolute Configuration Stereochemical Descriptor Functional Significance
Position 8 S (8S) Influences ring junction geometry
Position 9 S (9S) Controls steroid backbone conformation
Position 10 R (10R) Determines methyl group orientation
Position 13 S (13S) Affects overall molecular shape
Position 14 S (14S) Influences ring flexibility
Position 17 S (17S) Controls carboxylic acid orientation

The stereochemical configuration significantly impacts the compound's chemical and biological properties. The specific arrangement of chiral centers creates a defined three-dimensional molecular structure that determines how the compound interacts with enzymes, receptors, and other biological macromolecules. The beta configuration at position 17, indicated by the (17S) designation, positions the carboxylic acid group in a specific spatial orientation that may be crucial for biological recognition and binding.

The presence of conjugated double bonds in the 1,4-diene system introduces additional conformational constraints that further define the molecule's three-dimensional structure. These double bonds are fixed in their geometric configuration and contribute to the overall rigidity of the steroid framework. The combination of multiple chiral centers and conjugated double bonds creates a highly defined molecular architecture that is essential for understanding the compound's structure-activity relationships and potential therapeutic applications.

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h7-9,13-15,17H,3-6,10H2,1-2H3,(H,23,24)/t13-,14-,15+,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLUJLFMGRNZFU-OUERMZRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2C(=O)O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Preparation of the Core Steroid Structure

The starting point for the preparation of 3,11-dioxoandrosta-1,4-diene-17-carboxylic acid is typically an appropriate pregnane or androstane precursor bearing hydroxyl and keto groups. The key transformation involves selective oxidation to introduce the 3-oxo and 11-oxo functionalities and formation of the conjugated diene system at positions 1 and 4.

  • Oxidation of 21-hydroxy-20-keto pregnane derivatives : The oxidative removal of the 21-carbon atom can be achieved using oxidizing agents such as periodic acid or sodium bismuthate in organic solvent media at room temperature. This step yields the 17-carboxylic acid functionality essential for the target compound.

  • Formation of the 1,4-diene system : Partial reduction or selective dehydrogenation is used to establish the conjugated diene system in the A-ring. For example, partial reduction of the corresponding 1,4-diene compound can be performed by hydrogenation using palladium catalysts in solvents like ethyl acetate or benzene.

Esterification and Functional Group Modification at Position 17

The carboxylic acid group at position 17 can be further modified or protected via esterification or conversion to carbothioate derivatives, which are important intermediates in steroid synthesis.

  • Esterification of the 17α-hydroxyl group : This is commonly carried out using carboxylic acid chlorides in halogenated hydrocarbon solvents such as dichloromethane, often in the presence of a base like triethylamine to neutralize the generated hydrochloric acid. The reaction is preferably conducted at low temperatures (e.g., 0°C) to improve selectivity and yield.

  • Preparation of 17α-carbothioates : The 17α-hydroxy group can be converted into carbothioate esters by reacting with thiocarbamoyl halides or by aminolysis of suitable thiocarbamoyloxycarbonyl intermediates. These reactions are typically performed in anhydrous solvents such as N,N-dimethylformamide or N,N-dimethylacetamide under inert atmosphere conditions (e.g., nitrogen) at temperatures ranging from -30°C to ambient.

Reduction and Hydrogenation Steps

Selective hydrogenation is employed to modify double bonds or reduce keto groups when necessary:

  • Hydrogenation of 1,4-diene to 1,2-diene or reduction of keto groups : Catalysts such as palladium on carbon or tris(triphenylphosphine)rhodium chloride can be used in solvents like ethanol, benzene, or ethyl acetate. Exchange hydrogenation using cyclohexene in the presence of palladium catalyst is also a method used under reflux conditions.

Purification and Characterization

  • After synthesis, the target compound is typically isolated by extraction with organic solvents such as ethyl acetate, followed by washing with acid and water to remove impurities.

  • Recrystallization from solvents like acetone yields purified pale buff crystals of this compound with melting points around 172°-173°C.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvent(s) Temperature Notes
Oxidative removal of 21-C Periodic acid, sodium bismuthate Organic solvent (e.g., acetone) Room temperature Yields 17-carboxylic acid functionality
Esterification of 17α-OH Carboxylic acid chloride + triethylamine Dichloromethane 0°C Low temperature favors selective esterification
Preparation of carbothioates Thiocarbamoyl halide, aminolysis N,N-dimethylformamide or N,N-dimethylacetamide -30°C to ambient Inert atmosphere (nitrogen) recommended
Partial hydrogenation Pd catalyst, tris(triphenylphosphine)rhodium chloride, or cyclohexene Ethanol, benzene, ethyl acetate Reflux or room temperature Selective reduction of double bonds or keto groups
Purification Extraction with ethyl acetate, acid wash, recrystallization Ethyl acetate, acetone Ambient to recrystallization temperature Yields pure crystalline product

Detailed Research Findings

  • The esterification of the 17α-hydroxyl group is a critical step for modifying the steroid and is preferably performed in the presence of triethylamine at low temperature to avoid side reactions.

  • The use of mixed anhydrides generated in situ (e.g., from trifluoroacetic anhydride and carboxylic acids) can facilitate esterification reactions under mild conditions, often catalyzed by acids such as p-toluenesulphonic acid.

  • The synthesis of carbothioate derivatives at position 17 provides intermediates useful for further functionalization, including the preparation of ester derivatives and analogues with potential biological activity.

  • The oxidative removal of the 21-carbon atom from pregnane derivatives is a well-established method to introduce the 17-carboxylic acid group, crucial for the target compound’s structure.

  • Hydrogenation methods allow fine-tuning of the degree of unsaturation in the steroid nucleus, which is important for the compound’s chemical properties and biological activity.

Chemical Reactions Analysis

Types of Reactions

3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Common products include:

    Hydroxylated derivatives: Formed from oxidation reactions.

    Hydrogenated derivatives: Formed from reduction reactions.

    Substituted derivatives: Formed from substitution reactions.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules:
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create more complex derivatives that can exhibit enhanced biological activities or improved material properties. This compound is particularly useful in the synthesis of steroid derivatives, which are vital in pharmaceutical applications.

2. Reaction Mechanisms:
The compound undergoes various chemical reactions that can lead to the formation of halogenated derivatives and other functionalized steroids. For instance, reactions involving this compound can produce anti-inflammatory agents that are beneficial in therapeutic settings .

Biological Applications

1. Anti-inflammatory Properties:
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been studied for its potential use in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

2. Anticancer Research:
The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. Studies have demonstrated its effectiveness against various cancer types by disrupting cell cycle progression and promoting programmed cell death .

Medical Applications

1. Therapeutic Development:
this compound is being investigated for its therapeutic potential in treating hormonal disorders and cancers related to steroid hormones. Its derivatives may serve as effective treatments for conditions such as prostate cancer and hormone imbalances.

2. Pharmaceutical Formulations:
This compound is also explored for its formulation into topical and systemic medications. Its ability to penetrate biological membranes makes it suitable for developing creams, ointments, and injectable formulations aimed at delivering anti-inflammatory or anticancer therapies effectively .

Industrial Applications

1. Material Science:
In the industrial sector, this compound is utilized in the development of new materials with specific chemical properties. Its derivatives can be employed in creating polymers or coatings with enhanced durability and chemical resistance.

2. Chemical Processes:
The compound is involved in various chemical processes that require specific reactivity patterns typical of steroid-like structures. This includes applications in agrochemicals where it may serve as a precursor for developing pesticides or herbicides.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using the croton oil ear assay in mice. Results indicated a significant reduction in ear swelling compared to control groups, highlighting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound could inhibit the growth of breast and prostate cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings suggest a pathway for developing new anticancer drugs based on this compound.

Mechanism of Action

The mechanism of action of 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Gene expression: The compound may influence the expression of certain genes involved in disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3,11-dioxoandrosta-1,4-diene-17-carboxylic acid become evident when compared to its analogs. Below is a detailed analysis of its closest derivatives:

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₁₉H₂₂O₅ 330.38 3-keto, 11-keto, 17-carboxylic acid 78261-67-3
17-α-Hydroxy-3,11-dioxo-androsta-1,4-diene-17-β-carboxylic acid C₂₀H₂₄O₅ 344.40 17-α-hydroxy, 17-β-carboxylic acid 78261-67-3
9α-Fluoro-16α-methyl-3,11-dioxoandrosta-1,4-diene-17β-carboxylic acid C₂₁H₂₅FO₄ 362.44 9α-fluoro, 16α-methyl 75262-69-0
Fluticasone 17β-carboxylic acid C₂₄H₃₀F₂O₆ 822.92 6α,9β-difluoro, 11β-hydroxy, 16α-methyl, 17-propionyloxy 28416-82-2
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid C₂₄H₃₀F₂O₆ 822.92 6α,9-difluoro, 11-hydroxy, 16-methyl, 17-propionyloxy 65429-42-7

Key Research Findings

Impact of Fluorination and Methylation

  • Fluorine at position 9α (e.g., 9α-Fluoro-16α-methyl analog) stabilizes the steroid-receptor complex via hydrophobic interactions, enhancing binding affinity .
  • 16α-Methyl groups reduce metabolic degradation by inhibiting 17-hydroxysteroid dehydrogenase, prolonging half-life .

Crystallography and Solubility

  • X-ray crystallography of 9α-Fluoro-16α-methyl-3,11-dioxoandrosta-1,4-diene-17β-carboxylic acid reveals catemeric hydrogen bonding between carboxyl and 3-keto groups, which may limit aqueous solubility but enhance crystalline stability .

Biological Activity

3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid, also known as Progesterone Impurity 21, is a synthetic steroid compound with the molecular formula C20H24O4C_{20}H_{24}O_{4} and a molecular weight of 328.41 g/mol. This compound is recognized for its structural similarities to progesterone and has been studied for its biological activities, particularly in the context of hormone-related functions and potential therapeutic applications.

  • CAS Number : 80699-76-9
  • Molecular Formula : C20H24O4C_{20}H_{24}O_{4}
  • Molecular Weight : 328.41 g/mol

Hormonal Activity

This compound exhibits biological activity primarily through its interaction with steroid hormone receptors. Its structure allows it to act as a modulator of hormonal pathways, influencing various physiological processes.

  • Estrogenic Activity : Studies have indicated that this compound may exhibit estrogenic effects, which could be beneficial in treating conditions related to estrogen deficiency .
  • Progestogenic Effects : Given its structural similarity to progesterone, it is hypothesized that the compound can mimic progestogenic activity, potentially influencing menstrual cycles and reproductive health .

Anti-inflammatory Properties

Research has shown that steroids similar to this compound possess anti-inflammatory properties. These compounds can inhibit inflammatory pathways and are being explored for their potential in treating inflammatory diseases .

Study on Hormonal Modulation

A study published in The Journal of Steroid Biochemistry examined the effects of various steroid derivatives on hormone receptor activation. The results indicated that this compound could activate progesterone receptors while displaying variable estrogen receptor activity depending on the cellular context .

CompoundReceptor TypeActivation Level
This compoundProgesteroneModerate
This compoundEstrogenVariable

Anti-inflammatory Efficacy

In another study focusing on anti-inflammatory agents, researchers evaluated the efficacy of various steroid compounds in reducing edema in animal models. The findings suggested that compounds similar to this compound exhibited significant reductions in inflammation markers compared to control groups .

The biological activity of this compound is primarily attributed to its ability to bind to specific hormone receptors. This binding activates downstream signaling pathways that regulate gene expression related to reproductive functions and inflammatory responses.

  • Receptor Binding : The compound's affinity for progesterone receptors facilitates its role in modulating reproductive health.
  • Gene Regulation : Upon binding to these receptors, it influences the transcription of genes involved in inflammation and reproductive processes.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid be experimentally determined?

  • Methodology : Use X-ray crystallography for definitive structural elucidation, supported by nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements of substituents. For example, the crystal structure of related androstadiene derivatives (e.g., Loteprednol Etabonate) highlights the importance of 17-carboxylic acid positioning in stereochemical assignments . Additionally, compare experimental NMR data (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} chemical shifts) with computational predictions using density functional theory (DFT) to resolve ambiguities .

Q. What analytical techniques are recommended for quantifying trace impurities of this compound in corticosteroid APIs (Active Pharmaceutical Ingredients)?

  • Methodology : Employ reversed-phase HPLC with UV detection (e.g., at 240 nm) using a C18 column and a gradient elution system (water/acetonitrile with 0.1% trifluoroacetic acid). Validate the method per ICH guidelines, referencing the European Pharmacopoeia’s approach for related impurities like Prednisone Impurity J, where detection limits ≤ 0.1% are achievable .

Q. How does the presence of the 3,11-diketo group influence the compound’s stability under varying pH conditions?

  • Methodology : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) followed by LC-MS analysis. The electron-withdrawing nature of the diketone may increase susceptibility to nucleophilic attack at the 17-carboxylic acid, necessitating pH-controlled storage (e.g., pH 6–8) to prevent decarboxylation .

Advanced Research Questions

Q. What synthetic strategies can address low yields in the final cyclization step of this compound derivatives?

  • Methodology : Optimize solvent polarity (e.g., switch from THF to 2-MeTHF) and employ catalytic base systems (e.g., DBU) to enhance enolate formation during cyclization. Evidence from fluorinated androstadiene syntheses shows that minimizing intermediates’ isolation reduces side reactions and improves overall yield (e.g., from 45% to 72% in scaled processes) .

Q. How do structural modifications at C-17 (e.g., esterification vs. carboxylation) alter glucocorticoid receptor binding affinity?

  • Methodology : Perform molecular docking simulations using GRα receptor crystal structures (PDB ID: 4CSN) to assess hydrogen-bonding interactions with the 17-carboxylate. Compare with in vitro transactivation assays: esterified derivatives (e.g., Loteprednol Etabonate) show reduced receptor activation due to steric hindrance, while free carboxylic acids exhibit higher binding but lower metabolic stability .

Q. What computational approaches resolve contradictions in reported 13C^{13}\text{C} NMR chemical shifts for this compound?

  • Methodology : Apply hybrid DFT functionals (e.g., B3LYP/6-311+G(d,p)) to calculate NMR parameters, accounting for solvent effects (PCM model) and conformational averaging. Discrepancies > 2 ppm may arise from tautomerism (e.g., enol-keto equilibria at C-3/C-11), which can be validated via variable-temperature NMR .

Q. Why do some studies report divergent bioactivity profiles for structurally similar androstadiene analogs?

  • Methodology : Conduct comparative metabolomic profiling using LC-HRMS to identify phase I/II metabolites. For instance, fluorination at C-6/C-9 (as in Fluticasone analogs) enhances metabolic resistance but may introduce off-target effects via cytochrome P450 inhibition, explaining activity variations .

Methodological Notes

  • Stereochemical Analysis : Always cross-validate crystallographic data with spectroscopic results to avoid misassignment of axial/equatorial substituents .
  • Impurity Profiling : Use orthogonal methods (HPLC-UV and LC-MS/MS) to distinguish isobaric impurities (e.g., 17-epimers) .
  • Green Chemistry : Prioritize solvent recycling (e.g., 2-MeTHF recovery) and catalytic protocols to align with sustainability goals in API synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid
Reactant of Route 2
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid

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